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4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, sodium salt (1:1), (4S)-

Cat. No.: B1670818
CAS No.: 103404-75-7
M. Wt: 303.3 g/mol
InChI Key: GORHDQYMKFFQDQ-OGFXRTJISA-N
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Description

Overview of Bioluminescence Systems in Biological and Biomedical Sciences

Bioluminescence is the fascinating natural phenomenon of light emission by living organisms. rsc.orgnih.govlumitex.com This "cold light" is the result of a chemical reaction catalyzed by an enzyme called luciferase, which acts on a light-emitting substrate known as a luciferin (B1168401). rsc.orgnih.govlumitex.com While over 30 distinct bioluminescent systems are known to exist in nature, the firefly luciferase system, which utilizes D-luciferin, is among the most extensively studied and widely adapted for research purposes. rsc.orgrug.nl

The fundamental reaction involves the oxidation of D-luciferin in the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen, a process catalyzed by firefly luciferase. duke.edubpsbioscience.comwikipedia.org This reaction produces an electronically excited oxyluciferin molecule, which then decays to its ground state, releasing energy in the form of visible light. wikipedia.orgphotobiology.info The color of the emitted light can range from a yellow-green to a red hue, depending on factors like pH and the specific luciferase enzyme. wikipedia.orgnih.gov

This light-producing capability has been harnessed as a powerful tool in a multitude of research applications. rsc.orgscbt.com Scientists can introduce the gene for luciferase into cells or organisms. wikipedia.org When D-luciferin is supplied, these genetically modified entities emit light, which can be detected and quantified by sensitive instruments like luminometers or specialized cameras. revvity.comsydlabs.com This allows for the non-invasive, real-time monitoring of a vast array of biological activities. duke.edunih.gov

The applications of bioluminescence in the life sciences are broad and impactful, including:

Gene Expression Analysis: By linking the luciferase gene to a specific gene of interest, researchers can monitor when and to what extent that gene is being expressed. nih.govphotobiology.info

Cell Viability and ATP Assays: Since the luciferin-luciferase reaction is dependent on ATP, the amount of light produced is directly proportional to the cellular energy levels, providing a sensitive measure of cell health and viability. rsc.orgsydlabs.comaatbio.com

In Vivo Imaging: Bioluminescence imaging (BLI) allows for the visualization of biological processes, such as tumor growth, stem cell tracking, and the progression of infections, within living animals in real-time. duke.edunih.govnih.gov

Drug Discovery: High-throughput screening of potential drug candidates can be performed by measuring their effects on specific cellular pathways linked to a luciferase reporter. lumitex.comchemimpex.com

Academic Significance of D-Luciferin Sodium Salt in Contemporary Research Methodologies

The academic significance of D-Luciferin sodium salt in today's research environment is immense and continues to grow. Its utility stems from the high sensitivity and low background signal of bioluminescence assays. chemimpex.comglpbio.com Unlike fluorescence, which requires an external light source for excitation and can be confounded by autofluorescence from tissues, bioluminescence is generated internally and is virtually background-free. nih.govfishersci.ca

Key Research Applications:

In Vitro Assays: D-Luciferin sodium salt is a staple in a vast number of laboratory assays. revvity.comzellbio.eu It is used to quantify gene expression under the control of specific promoters, to assess cell proliferation and cytotoxicity in drug screening, and to measure ATP levels as an indicator of metabolic activity. rsc.orgnih.gov

In Vivo Imaging: The ability to non-invasively image biological processes in living animals has been a major driver of biomedical research. researchgate.net By introducing luciferase-expressing cells (e.g., cancer cells, immune cells, or stem cells) into an animal and then administering D-Luciferin sodium salt, researchers can track the location, growth, and spread of these cells over time. duke.eduozbiosciences.com This has been particularly valuable in oncology for monitoring tumor progression and response to therapy, as well as in immunology for tracking immune cell trafficking during an inflammatory response. lumitex.comnih.gov

Detailed Research Findings:

Recent research has focused on optimizing and expanding the applications of the D-luciferin/luciferase system. For instance, studies have demonstrated the ability to monitor real-time proliferation of patient-derived tumor xenografts in co-culture systems, providing a more accurate representation of the tumor microenvironment. nih.gov Furthermore, the development of synthetic luciferin analogs aims to improve properties like tissue penetration and light output, potentially enabling even more sensitive and deeper tissue imaging. nih.govnih.gov

The kinetic properties of D-luciferin and its analogs are also an active area of investigation. The biodistribution and clearance rates of the substrate directly impact the optimal timing and intensity of the bioluminescent signal in living animals. researchgate.net Understanding these pharmacokinetics is crucial for quantitative and reproducible in vivo imaging studies.

The versatility of D-Luciferin sodium salt is further highlighted by its use in sophisticated assays like bioluminescence resonance energy transfer (BRET), which can be used to study protein-protein interactions. zellbio.eu

In essence, D-Luciferin sodium salt, in concert with luciferase, provides a luminous window into the intricate workings of biological systems. Its continued use and the ongoing development of related technologies promise to further illuminate our understanding of health and disease.

Interactive Data Tables

Table 1: Properties of D-Luciferin Sodium Salt

PropertyValueReference
Molecular Formula C₁₁H₇N₂NaO₃S₂ rndsystems.comregistech.comsigmaaldrich.com
Molecular Weight 302.3 g/mol rndsystems.comsigmaaldrich.combiotium.com
Appearance Pale yellow to yellow solid registech.com
Solubility Soluble in water and DMSO rndsystems.com
Emission Maximum ~562 nm rndsystems.comtocris.com
Storage -20°C, protected from light duke.edubiotium.combdbiosciences.com

Table 2: Key Components of the Firefly Bioluminescence System

ComponentFunctionReference
D-Luciferin The substrate that is oxidized to produce light. sydlabs.com
Firefly Luciferase The enzyme that catalyzes the reaction. wikipedia.org
ATP Provides the energy for the reaction. bpsbioscience.comrevvity.com
Oxygen (O₂) Required for the oxidation of luciferin. wikipedia.org
Magnesium (Mg²⁺) A necessary cofactor for the enzyme. bpsbioscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2NaO3S2 B1670818 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, sodium salt (1:1), (4S)- CAS No. 103404-75-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

103404-75-7

Molecular Formula

C11H8N2NaO3S2

Molecular Weight

303.3 g/mol

IUPAC Name

sodium (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/t7-;/m1./s1

InChI Key

GORHDQYMKFFQDQ-OGFXRTJISA-N

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na]

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D-Luciferin Sodium

Origin of Product

United States

Mechanistic Foundations of D Luciferin Bioluminescence with Firefly Luciferase

Enzymatic Catalysis of D-Luciferin Oxidation

The bioluminescent reaction catalyzed by firefly luciferase is a multi-step process that begins with the activation of D-luciferin. wikipedia.org The enzyme, a 62 kDa protein, facilitates the oxidation of D-luciferin in a two-step sequence. nih.govrsc.org First, the carboxyl group of D-luciferin is adenylated, a reaction that requires the presence of adenosine (B11128) triphosphate (ATP). nih.govnih.gov This is followed by the oxidation of the resulting luciferyl-adenylate intermediate. rsc.orgnih.gov

Role of Adenosine Triphosphate (ATP) in the Bioluminescent Reaction

Adenosine triphosphate (ATP) is the universal energy currency in biological systems and plays a pivotal role in initiating the firefly bioluminescence cascade. photobiology.info Firefly luciferase exhibits remarkable specificity for ATP. photobiology.info The reaction commences with the adenylation of D-luciferin by MgATP, forming luciferyl adenylate and releasing pyrophosphate. wikipedia.org This initial step is crucial as the luciferyl adenylate is the true substrate for the subsequent oxidative chemistry that leads to light emission. photobiology.info In fact, synthetically produced D-luciferyl-AMP reacts with oxygen in the presence of luciferase to generate light, bypassing the need for D-luciferin and Mg-ATP. photobiology.info The dependence of the reaction on ATP has been widely exploited in various biotechnological applications, such as assays for cell viability and for monitoring reactions that produce or consume ATP. the-scientist.comsigmaaldrich.com

Cofactor Requirements for D-Luciferin-Mediated Light Emission

Beyond the primary substrate D-luciferin and the energy source ATP, the bioluminescent reaction necessitates the presence of specific cofactors. Molecular oxygen is essential for the oxidation of the activated luciferyl adenylate. nih.govthe-scientist.com The enzyme-bound luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring intermediate. wikipedia.orgmdpi.com Magnesium ions (Mg²⁺) are also a critical cofactor, facilitating the initial adenylation step where ATP is utilized. nih.govthe-scientist.com While other divalent cations can be present, Mg²⁺ is the primary cofactor for the natural reaction. The presence of certain other bivalent metal ions, such as zinc, cadmium, iron, nickel, and cobalt, can cause a shift in the emission color towards red. nih.govactanaturae.ru

Photon Emission Characteristics and Spectral Properties of Firefly Bioluminescence

The decomposition of the unstable dioxetanone intermediate is the light-emitting step. nih.gov This process involves decarboxylation and results in the formation of an electronically excited state of oxyluciferin. wikipedia.orgresearchgate.net As the excited oxyluciferin molecule relaxes to its ground state, it releases a photon of light. wikipedia.orgphotobiology.info The color of the emitted light can vary, typically ranging from yellow-green (λmax ≈ 550-570 nm) to red (λmax ≈ 620 nm). wikipedia.orgresearchgate.net

Several factors influence the spectral properties of the emitted light. The pH of the reaction environment is a significant determinant; under acidic conditions (around pH 5.4), the emission shifts to red, while at a more neutral pH (around 7.6), the characteristic yellow-green light is observed. nih.govbohrium.com The specific species of firefly luciferase also plays a role, with different luciferases and their mutants producing emission spectra with maxima ranging from 546 nm to 618 nm. nih.govresearchgate.net The structure of the light-emitting molecule, oxyluciferin, and its interaction with the microenvironment of the luciferase active site are ultimately responsible for the observed color of bioluminescence. nih.gov

Quantitative Relationship between Bioluminescence Signal Intensity and Reactant Concentrations

The intensity of the light produced in the firefly bioluminescence reaction is directly dependent on the concentrations of the reactants. promega.com.aucomm-tec.com In a typical assay, the concentrations of all components are kept constant, with one reactant being the limiting factor. promega.com.au This principle allows for the quantitative measurement of various biological processes. For instance, by making ATP the limiting reactant, the light output becomes proportional to the ATP concentration, which can be used to assess cell viability. sigmaaldrich.comcomm-tec.com Similarly, in reporter gene assays, the amount of luciferase produced is the variable component, and the light intensity directly correlates with the level of gene expression. the-scientist.compromega.co.uk The high sensitivity of bioluminescence allows for the detection of minute quantities of reactants, with some assays capable of measuring down to 10⁻²⁰ moles of analyte. promega.com.aupromega.co.uk

Reaction Efficiency and Quantum Yield in D-Luciferin Systems

The quantum yield of a bioluminescent reaction is a measure of its efficiency, defined as the number of photons emitted per molecule of substrate reacted. The firefly luciferase system is renowned for its high quantum efficiency. dojindo.com Early estimations placed the quantum yield at a remarkable 0.88 ± 0.25. nih.govbohrium.com More recent recalculations have revised this value to 0.41 ± 0.074 at pH 8.5. nih.govactanaturae.ru This high efficiency is a key reason for the widespread use of firefly luciferase in various sensitive bioassays. the-scientist.com

However, the quantum yield is not constant and can be influenced by several factors. A "dark-side" reaction, where about 20% of the luciferyl adenylate intermediate is oxidized without producing light, limits the maximum quantum yield. wikipedia.orgrsc.org The pH of the environment also affects efficiency, with a decrease in pH leading to a lower quantum yield. actanaturae.ru Furthermore, the presence of certain metal ions, particularly Hg²⁺, can drastically reduce the quantum yield. nih.govactanaturae.ru

Stereochemical and Structural Considerations of D-Luciferin

Firefly luciferase exhibits a high degree of stereospecificity for its substrate. The natural substrate is D-luciferin. wikipedia.orgpnas.org While the L-isomer, L-luciferin, can also be a substrate for the enzyme, it is a competitive inhibitor of the D-luciferin-mediated bioluminescence pathway and results in only weak light emission. wikipedia.org The enzyme can differentiate between the two isomers, with D-luciferin being the preferred substrate for the light-producing reaction. wikipedia.org

The chemical structure of D-luciferin is crucial for its activity. The molecule consists of a benzothiazole (B30560) ring system. researchgate.net For light emission to occur, the thiazoline (B8809763) ring of the structure must be conserved. mdpi.com However, modifications to the aromatic ring and its substituents are possible, with the requirement that a functional group with high electron density is present at the 6' position. mdpi.com This structural flexibility has allowed for the development of various D-luciferin analogs with altered properties, such as red-shifted emission wavelengths, which are beneficial for in vivo imaging applications. nih.govrsc.org

Impact of L-Luciferin as a Competitive Inhibitor

The stereoisomer of D-luciferin, L-luciferin, plays a significant role in the regulation of the bioluminescent reaction. L-luciferin acts as a competitive inhibitor of firefly luciferase. wikipedia.orgnih.govportlandpress.com This means that L-luciferin can bind to the active site of the luciferase enzyme, thereby preventing the binding of the natural substrate, D-luciferin, and inhibiting the light-producing reaction. The inhibition constant (Kᵢ) for L-luciferin has been determined to be between 3 and 4 µM. nih.govportlandpress.comnih.gov

Interestingly, while L-luciferin is a competitive inhibitor, it can also serve as a substrate for firefly luciferase, albeit a much less efficient one, leading to weak light emission. wikipedia.orgnih.govportlandpress.comnih.gov The light production from L-luciferin catalysis is significantly lower and has a slower onset compared to that from D-luciferin. nih.govportlandpress.comnih.gov The ability of luciferase to differentiate between the D- and L-isomers highlights the high stereospecificity of the enzyme. wikipedia.org

The inhibitory effect of L-luciferin is an important consideration in in vitro applications of the firefly luciferase system, as the presence of L-luciferin can significantly reduce the light output and affect the accuracy of assays that rely on this bioluminescent reaction.

Table 1: Inhibitory Effects on Firefly Luciferase

Inhibitor Type of Inhibition Inhibition Constant (Kᵢ)
L-Luciferin Competitive 3-4 µM nih.govportlandpress.comnih.gov
Dehydroluciferin (B1459941) Uncompetitive 0.00490 ± 0.00009 µM rsc.org
Dehydroluciferyl-adenylate Tight-binding competitive 3.8 ± 0.7 nM rsc.orgresearchgate.net
Oxyluciferin Competitive 0.50 ± 0.03 μM rsc.orgresearchgate.net

Formation and Effect of Dehydroluciferin on Bioluminescence

Dehydroluciferin is another key compound that influences the firefly bioluminescence reaction. It is formed as a byproduct of the main reaction pathway. nih.govescholarship.org Specifically, a portion of the luciferyl adenylate intermediate can be oxidized in a "dark" side reaction that does not produce light, yielding dehydroluciferyl-adenylate. wikipedia.orgresearchgate.net This dehydroluciferyl-adenylate can then be hydrolyzed to dehydroluciferin. nih.gov

Both dehydroluciferin and its adenylated form, dehydroluciferyl-adenylate, are potent inhibitors of firefly luciferase. rsc.orgresearchgate.netnih.gov Dehydroluciferin acts as a tight-binding uncompetitive inhibitor, with a very low inhibition constant (Kᵢ) of approximately 0.00490 µM. rsc.org Uncompetitive inhibition means that dehydroluciferin binds to the enzyme-substrate complex (luciferase-D-luciferin), preventing the reaction from proceeding to completion.

Dehydroluciferyl-adenylate is an even more potent, tight-binding competitive inhibitor, with a Kᵢ value in the nanomolar range (3.8 ± 0.7 nM). rsc.orgresearchgate.net This strong inhibition by the products and byproducts of the reaction contributes to the characteristic flash profile of the in vitro bioluminescence reaction, where an initial burst of light is followed by a rapid decay. rsc.orgresearchgate.net The accumulation of these inhibitory compounds effectively shuts down the enzymatic activity of luciferase. nih.gov

The formation of these inhibitory molecules highlights the complex regulatory mechanisms at play within the firefly bioluminescence system and underscores the importance of understanding these interactions for the effective use of this technology in scientific research.

Advanced Methodologies in Bioluminescence Imaging Bli Utilizing D Luciferin Sodium Salt

Fundamental Principles of In Vivo Bioluminescence Imaging

In vivo BLI is a powerful tool for studying dynamic biological events, such as tumor growth, metastatic spread, gene expression patterns, and cellular trafficking, over extended periods within the same subject. nih.govubigene.usnih.gov The fundamental process involves introducing a luciferase reporter gene into the biological system of interest. accegen.com Following the administration of the D-luciferin substrate, the luciferase enzyme catalyzes its oxidation in the presence of oxygen, magnesium ions, and adenosine (B11128) triphosphate (ATP), resulting in the emission of light. ubigene.usnih.govbiotium.com The intensity of the emitted light is dependent on several factors, including the expression level of luciferase and the local concentration of the substrate, oxygen, and ATP. nih.gov

The core of BLI lies in the stable expression of a luciferase reporter gene within the target cells or tissues. accegen.com This is achieved by genetically modifying cells to incorporate the gene encoding for an enzyme like firefly luciferase (fLuc). nih.gov A common strategy involves the use of viral vectors (e.g., lentiviral or retroviral vectors) or non-viral methods to transfect cells with a genetic construct. labcorp.comaccegen.com This construct typically contains the luciferase gene (e.g., luc) positioned downstream of a promoter sequence. promega.com

The choice of promoter is critical as it dictates the expression pattern of the luciferase reporter. accegen.com

Constitutive Promoters: Promoters such as those for ubiquitin or EF1a can be used to drive constant, high-level expression of luciferase in a wide range of cell types. nih.gov This approach is useful for tracking cell viability, proliferation, and location over time. ubigene.usnih.gov

Tissue-Specific Promoters: By placing the luciferase gene under the control of a promoter that is active only in specific cell types (e.g., the albumin promoter for liver cells or the Tie-2 promoter for endothelial cells), researchers can monitor the behavior of these specific cell populations in vivo. nih.govfrontiersin.org

Inducible Promoters: These systems allow for the temporal control of luciferase expression. The reporter gene is only transcribed in response to a specific stimulus, enabling the study of gene regulation and the activation of signaling pathways. accegen.comnih.gov

These genetic constructs can be introduced into cells in vitro before they are implanted into an animal model, or used to create transgenic animals that express the luciferase reporter in specific tissues or throughout the body. labcorp.comaccegen.com This genetic encoding provides a powerful and versatile method to tag and monitor specific biological events. yeasenbio.com

A primary advantage of BLI is its non-invasive nature, which allows for repeated imaging of the same animal over time. nih.govubigene.us This capability for longitudinal assessment is a significant improvement over methods that require terminal endpoints, as it reduces the number of animals needed for a study and minimizes inter-animal variability. labcorp.comnih.gov Researchers can track biological processes, such as the growth and metastasis of luciferase-tagged cancer cells or the inflammatory response, in real-time within the context of a living organism. labcorp.comnih.govresearchgate.net

The high sensitivity of BLI enables the detection of a small number of cells and subtle changes in biological activity. ubigene.us Because BLI does not require an external light source for excitation, it avoids issues of autofluorescence that can affect fluorescence imaging, leading to superior signal specificity. ubigene.uspromega.com This makes it an ideal tool for a wide range of applications, including:

Oncology: Monitoring tumor burden, metastatic dissemination, and therapeutic response. nih.govlabcorp.com

Immunology: Tracking the migration and activation of immune cells. nih.gov

Stem Cell Research: Observing the fate, proliferation, and differentiation of transplanted stem cells. nih.govyeasenbio.com

Gene Expression Studies: Quantifying the activity of specific promoters and signaling pathways in vivo. ubigene.usnih.gov

This ability to repeatedly and quantitatively assess molecular and cellular events provides invaluable insights into the dynamics of disease progression and the efficacy of novel therapies. nih.govresearchgate.net

Pharmacokinetic and Biodistribution Profiles of D-Luciferin Sodium Salt In Vivo

The dynamics of the bioluminescent signal in vivo are not solely dependent on the level of luciferase expression but are also critically influenced by the pharmacokinetics and biodistribution of the D-luciferin substrate. nih.govnih.gov The concentration of D-luciferin available to the luciferase enzyme within the target cells is a limiting factor for photon emission. nih.govstanford.edu Therefore, understanding the mechanisms that govern its uptake into and efflux from cells is essential for the accurate interpretation of BLI data. D-luciferin is a small molecule that can distribute rapidly throughout the body but exhibits poor permeability across cell membranes, suggesting that its cellular entry and exit are mediated by specific transport proteins. stanford.eduwindows.net

The intracellular accumulation of D-luciferin is facilitated by specific uptake transporters. Research has implicated the organic cation/zwitterion transporter SLC22A4, also known as OCTN1, as a potential mediator of D-luciferin uptake. nih.gov OCTN1 is a polyspecific transporter capable of recognizing both cations and zwitterions. bioivt.comresearchgate.net The activity of this transporter can generate a rapid increase in the intracellular concentration of D-luciferin following its administration, which corresponds to a sharp rise in the bioluminescent signal. nih.gov The expression and activity of OCTN1 can vary between different cell types and tissues, which may contribute to variations in D-luciferin biodistribution and the resulting BLI signal intensity. nih.govnih.gov

Transporter FamilyTransporter NameAliasFunctionSubstrates Include
Solute Carrier Family 22SLC22A4OCTN1UptakeD-luciferin, Ergothioneine, Carnitine, Acetylcholine

This table summarizes the key features of the SLC22A4/OCTN1 uptake transporter.

While uptake transporters facilitate the entry of D-luciferin into cells, efflux transporters actively pump the substrate out, thereby reducing the intracellular concentration available for the luciferase reaction. The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), has been identified as a key efflux pump for D-luciferin. nih.govnih.govresearchgate.net ABCG2 is a member of a transporter family known for its role in multidrug resistance in cancer by extruding a wide variety of xenobiotics from cells. aminer.org The expression of ABCG2 in luciferase-tagged cells can significantly reduce the bioluminescent signal output. nih.govnih.gov This efflux is an ATP-dependent process. nih.gov

Transporter FamilyTransporter NameAliasFunctionSubstrates Include
ATP-Binding CassetteABCG2BCRPEffluxD-luciferin, Coelenterazine, various chemotherapy drugs

This table provides an overview of the ABCG2 efflux transporter.

Studies have shown that the expression levels of these transporters can significantly impact BLI readouts. nih.govnih.gov

High Uptake, Low Efflux: Cells with high expression of uptake transporters and low expression of efflux transporters will accumulate more D-luciferin, leading to a stronger and more sustained bioluminescent signal.

Low Uptake, High Efflux: Conversely, cells with low uptake and high ABCG2-mediated efflux will exhibit a significantly attenuated signal, as the substrate is rapidly cleared from the cytoplasm. nih.gov

This co-regulation of signal dynamics is critical for interpreting BLI data. For instance, a change in BLI signal over time may not only reflect a change in cell number or luciferase expression but could also be due to altered transporter activity. nih.gov Pharmacological inhibition of the ABCG2 transporter has been shown to increase the intracellular concentration of D-luciferin and enhance the BLI signal, confirming its role in modulating signal output. nih.govnih.gov These findings underscore the importance of considering the expression and activity of D-luciferin transporters in target cells when designing and interpreting quantitative in vivo bioluminescence imaging studies. nih.govnih.gov

Analysis of Tissue Permeability and Biological Barrier Transduction

The efficacy of D-Luciferin sodium salt in bioluminescence imaging (BLI) is fundamentally dependent on its ability to reach luciferase-expressing cells within a living organism. This necessitates passage across various biological membranes and barriers. The permeability of D-luciferin is a complex process, as it is not freely permeable across cell membranes. nih.gov Its biodistribution and cellular uptake are actively managed by molecular transport mechanisms.

Research has identified that the efflux transporter ABCG2, a member of the ATP-binding cassette (ABC) transporter family, can significantly reduce the intracellular concentration of D-luciferin, thereby diminishing the bioluminescent signal. nih.gov Conversely, uptake mechanisms, such as the one sensitive to the inhibitor HhAntag-691 and potentially mediated by the SLC22A4 (OCTN1) transporter, facilitate the entry of D-luciferin into cells. nih.gov The interplay between these uptake and efflux systems dictates the intracellular availability of the substrate and the resulting dynamics of the BLI signal. nih.gov

Studies utilizing radiolabeled D-luciferin have demonstrated that its distribution throughout the body is not uniform, with significant variations in uptake observed between different organs. nih.govnih.gov Following intravenous administration in mice, initial high concentrations are found in the kidneys and liver, with subsequent accumulation in the bladder and small intestine, highlighting the primary routes of elimination. nih.gov

A significant challenge in neurobiological imaging is the blood-brain barrier (BBB), which restricts the passage of many compounds, including D-luciferin, into the brain parenchyma. physiology.orgrevvity.com This limitation can decrease the sensitivity of BLI for studying molecular processes within the central nervous system. physiology.org Despite this, D-luciferin is known to cross the BBB to some extent, allowing for brain imaging, though with lower signal intensity compared to other organs. revvity.comwindows.net To address this, synthetic luciferin (B1168401) analogs, such as CycLuc1, have been developed, demonstrating improved brain uptake and resulting in significantly enhanced bioluminescent signals from brain tissues. physiology.orgnih.gov

Methodological Optimizations for In Vivo Bioluminescence Imaging

Optimizing in vivo BLI protocols is critical for achieving sensitive, reproducible, and quantitatively accurate results. The kinetics of the light-emitting reaction are highly dependent on the experimental conditions. Therefore, careful consideration of the substrate's pharmacokinetics, the route of administration, and the preparation of the animal model is essential for robust study design.

Determination of Kinetic Curves for Peak Signal and Plateau Phases in Animal Models

A critical step in optimizing BLI studies is the determination of the D-luciferin kinetic curve for each specific animal model and experimental design. duke.eduslu.edu The biodistribution and availability of the substrate can vary, making it essential to establish the time point of maximum signal intensity post-injection. duke.edu

This is achieved by performing a kinetic study where an animal is administered D-luciferin, and sequential images are captured over a period, typically up to an hour. slu.edu Plotting the total photon emission against time generates a time-intensity curve. nih.gov This curve characteristically shows a rapid increase in signal, followed by a peak signal and a plateau phase where the signal remains relatively stable, and finally, a gradual decay as the substrate is metabolized and cleared. revvity.com

For quantitative analysis, imaging during the plateau phase is highly recommended. revvity.com Measurements taken during the steep rise or fall of the curve are more prone to variability and can lead to inaccurate interpretations of the biological process being studied. revvity.com It is also important to note that the kinetics can change over the course of a longitudinal study. For instance, as a tumor grows and its vasculature develops, the time to peak signal may become shorter. nih.govresearchgate.net Therefore, understanding the kinetic profile is fundamental to standardizing image acquisition times and ensuring data comparability.

Assessment of Administration Route Impact on Bioluminescence Kinetics

The route of administration for D-luciferin sodium salt profoundly influences the resulting bioluminescent signal's intensity, kinetics, and reproducibility. nih.govnih.govtdl.org The most common routes used in preclinical research are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). revvity.comnih.gov

Intravenous (IV) Injection: This route typically produces the highest peak signal intensity and the shortest time-to-peak, often within 2 to 5 minutes of injection. duke.edutdl.orgnih.gov IV administration leads to rapid and widespread distribution of the substrate. Studies have shown that the IV route offers better repeatability compared to IP injections. nih.gov However, the imaging window is brief, which can increase the potential for timing errors. revvity.com

Intraperitoneal (IP) Injection: Due to its operational simplicity, IP injection is the most widely used method. revvity.comnih.gov After IP injection, D-luciferin is absorbed through the peritoneum into the bloodstream. nih.gov This results in a delayed time-to-peak, generally between 10 and 20 minutes. duke.edu While convenient, this method shows lower repeatability than IV administration and carries a risk of inadvertent injection into an organ, which can lead to erroneously low signals. revvity.comnih.gov

Subcutaneous (SC) Injection: SC injection is another alternative, with a time-to-peak similar to that of IP injections (around 10-20 minutes). duke.edutdl.org It is considered to have a lower failure rate than the IP route. revvity.com However, the peak light emission achieved with SC injection is substantially lower than that from IV administration, yielding only about 30% or less of the IV signal intensity. tdl.org

The choice of administration route is a critical parameter that must be optimized based on the specific goals of the study, balancing the need for signal strength, reproducibility, and procedural feasibility.

Administration RouteTime to Peak SignalRelative Peak IntensityRepeatabilityKey Considerations
Intravenous (IV)2-5 minutes duke.eduHighest tdl.orgnih.govHigh nih.govRapid kinetics require precise timing; short imaging window. revvity.com
Intraperitoneal (IP)10-20 minutes duke.eduLower than IV tdl.orgLower than IV nih.govSimple procedure but risk of incorrect injection. revvity.com
Subcutaneous (SC)~10-20 minutes duke.edunih.govLower than IV tdl.orgModerateLower failure rate than IP but lower signal intensity. revvity.comtdl.org

Technical Considerations for Animal Model Preparation in BLI Studies

Proper preparation of animal models is paramount for acquiring reliable and consistent BLI data. spectralinvivo.com Several factors related to animal handling and physiology can significantly impact the experimental outcome.

Anesthesia is required to immobilize the animal, preventing motion artifacts during image acquisition. spectralinvivo.comyoutube.com Both inhaled (e.g., isoflurane) and injectable anesthetics are commonly used. tdl.org It is important to recognize that anesthesia can depress metabolic rates, which may slightly delay the kinetics of the bioluminescent signal. revvity.comwindows.netduke.edu Some protocols recommend injecting D-luciferin into the awake animal and waiting several minutes before applying anesthesia to minimize its effect on initial substrate distribution. duke.eduslu.edu

Maintaining the animal's core body temperature during imaging is another critical consideration. Anesthesia can induce hypothermia, which can alter metabolic processes and affect the light output. revvity.com Imaging systems are often equipped with heated stages to maintain the animal's temperature. revvity.com Interestingly, one study noted that ambient cooling of an anesthetized animal could lead to peak light emissions up to 100% higher than when core temperature was maintained with ambient heating, a factor that requires further investigation but highlights the sensitivity of the assay to physiological parameters. tdl.org

Finally, all procedures must be conducted in accordance with strict ethical guidelines for animal welfare. spectralinvivo.comyoutube.com Minimizing stress on the animal is not only an ethical imperative but also a component of good scientific practice, as stress can induce physiological changes that may affect experimental results.

Diverse Academic and Biomedical Applications of D Luciferin Sodium Salt

Reporter Gene Assay Systems in Molecular Biology

The luciferase reporter gene system, utilizing D-luciferin as its substrate, is a widely adopted tool for studying gene regulation and function. sigmaaldrich.com The system's popularity stems from its convenience, high sensitivity, and the absence of endogenous luciferase activity in most mammalian cells, which results in a very low background signal. sigmaaldrich.combitesizebio.com

Reporter gene assays are fundamental for quantifying the strength and regulatory dynamics of promoters and other genetic control elements. nih.gov In these assays, the DNA sequence of a promoter of interest is cloned into a plasmid vector upstream of the firefly luciferase gene (luc). neofroxx.comthermofisher.com This construct is then introduced into cells. If the promoter is active under the experimental conditions, it will drive the transcription of the luc gene, leading to the production of luciferase enzyme. bitesizebio.com

Upon addition of D-luciferin sodium salt, the expressed luciferase catalyzes the light-emitting reaction. The intensity of the bioluminescence, measured by a luminometer, is directly proportional to the amount of luciferase enzyme produced, which in turn reflects the activity of the promoter. nih.govmedchemexpress.com This allows for precise quantification of how various factors, such as transcription factors or signaling pathways, affect the expression of a target gene. bitesizebio.com

A significant advantage of the luciferin-luciferase system is its exceptional sensitivity and broad dynamic range. nih.govneofroxx.com Chemiluminescent techniques are virtually background-free, making the luc reporter gene ideal for detecting and quantifying very low levels of gene expression that might be missed by other methods, such as those using fluorescent reporters. medchemexpress.combiotium.com Research indicates that as little as 0.02 picograms of luciferase can be reliably measured. medchemexpress.com This high sensitivity is crucial for studying weak promoters or subtle changes in transcriptional activity. bitesizebio.com The inclusion of coenzyme A in the reaction mixture can further enhance sensitivity and provide a more sustained light reaction. nih.gov

Table 1. Comparison of Common Reporter Gene Systems
Reporter SystemSubstrate(s)Detection MethodKey Advantages
Firefly LuciferaseD-Luciferin, ATP, O₂BioluminescenceExtremely high sensitivity, low background, wide dynamic range bitesizebio.comneofroxx.com
Renilla LuciferaseCoelenterazine, O₂BioluminescenceOften used as an internal control for dual-reporter assays sigmaaldrich.comassaygenie.com
β-galactosidase (lacZ)ONPG, X-galColorimetric/SpectrophotometryWell-established, simple colorimetric readout
Fluorescent Proteins (GFP, RFP)None (requires excitation light)FluorescenceAllows for live-cell imaging and tracking of protein localization

To study the expression and regulation of a specific protein, the luc gene can be fused directly to the gene encoding the protein of interest. ubigene.us This creates a chimeric gene that, when expressed, produces a fusion protein containing both the target protein and the active luciferase enzyme. nih.gov

The bioluminescence generated upon the addition of D-luciferin serves as a direct reporter for the expression level and stability of the fusion protein. This technique is particularly valuable for assessing the impact of small molecules or other treatments on the expression of a target protein, even if the protein is expressed at low levels. ubigene.us For example, the fusion protein TurboLuc, a chimera of firefly luciferase (Luc2) and the far-red fluorescent protein TurboFP635, has been developed to combine sensitive bioluminescence with fluorescence for multimodal imaging applications. nih.gov

Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Quantification

The biochemical reaction catalyzed by firefly luciferase is critically dependent on the presence of ATP, the primary energy currency of the cell. springernature.comjove.com This dependency is exploited to provide a rapid, sensitive, and reliable method for measuring ATP concentrations in biological samples. mdpi.comnih.gov

Because intracellular ATP levels are a key indicator of metabolic activity and cell health, the luciferin-luciferase assay is widely used to assess cellular viability and cytotoxicity. jove.commdpi.com In a healthy, metabolically active cell, ATP levels are kept relatively high and stable. mdpi.com However, events such as cell injury or exposure to toxic compounds can lead to a rapid decrease in ATP synthesis and depletion of existing ATP stores. mdpi.com

To measure intracellular ATP, cells are typically lysed to release their contents. aatbio.com When the cell lysate is mixed with D-luciferin and luciferase, the resulting light emission is directly proportional to the amount of ATP present in the sample. jove.comnih.gov This allows researchers to quantify the effects of various drugs and biological modifiers on cell proliferation and metabolic function. mdpi.com The assay is sensitive enough to detect ATP from as few as 50 cells. nih.gov

Table 2. Applications of D-Luciferin in ATP Quantification
Application AreaPrinciple of MeasurementInformation Gained
Cell Viability/CytotoxicityATP levels are proportional to the number of metabolically active cells. sigmaaldrich.comAssessment of cell health and the effects of drugs or toxins. mdpi.com
Cellular Metabolism StudiesChanges in ATP concentration reflect shifts in metabolic pathways (e.g., glycolysis vs. oxidative phosphorylation).Insights into cellular bioenergetics and metabolic responses to stimuli. researchgate.net
Enzyme Activity AssaysThe rate of change in light output reflects the rate of an ATP-producing or ATP-consuming reaction. researchgate.netQuantification of the activity of enzymes like kinases or ATP synthases.
Hygiene MonitoringATP is present in all living organisms, so its detection indicates biological contamination. nih.govRapid assessment of surface cleanliness in healthcare or food industries. nih.gov

The direct link between light output and ATP concentration enables the real-time monitoring of any biochemical reaction that either produces or consumes ATP. researchgate.net This application is valuable for studying the kinetics of various enzymes.

ATP-Degrading Reactions: Enzymes such as ATPases and kinases consume ATP as part of their catalytic cycle. By adding the enzyme and its other substrates to a solution containing ATP, D-luciferin, and luciferase, the enzyme's activity can be measured by the rate of decrease in light emission as ATP is depleted. mdpi.com

ATP-Forming Reactions: Conversely, enzymes and pathways that synthesize ATP, such as those involved in oxidative phosphorylation or photophosphorylation, can be monitored. researchgate.net In this setup, the necessary precursor molecules (e.g., ADP and phosphate) are provided, and the rate of ATP formation is measured by the corresponding increase in bioluminescence. Reagents that produce a stable, sustained light signal are required for accurately monitoring these ATP-converting reactions. researchgate.net

Advanced Approaches for High-Sensitivity ATP Detection

The canonical method for detecting adenosine triphosphate (ATP) using the D-luciferin-luciferase reaction is renowned for its high sensitivity, capable of measuring ATP levels down to 10⁻¹⁵ molar quantities. nih.govelifesciences.org This bioluminescent assay is predicated on the principle that light emission is directly proportional to the ATP concentration when D-luciferin and other cofactors are present in non-limiting amounts. nih.govresearchgate.netnih.gov Advanced approaches have further refined this technique, pushing the boundaries of detection and enabling more sophisticated applications.

Optimization of the reaction conditions is a primary strategy for enhancing sensitivity. This includes adjusting parameters such as pH, temperature, and the concentration of magnesium ions to achieve the optimal performance of the luciferase enzyme. elifesciences.orgnih.gov The addition of exogenous D-luciferin sodium salt to reaction mixtures containing crude luciferase preparations can significantly increase light output, thereby enabling the detection of subpicogram levels of ATP. duke.edu

The development of genetically engineered luciferases has also been pivotal. Thermostable luciferase variants exhibit greater stability under various experimental conditions, which is crucial for real-time monitoring and applications requiring prolonged measurements. nih.govmdpi.com Furthermore, protein transduction domain-conjugated luciferase (PTD-Luc) has been engineered to facilitate its entry into living cells. pnas.orgnih.gov This innovation circumvents the need for cell lysis to measure intracellular ATP, allowing for the direct and non-disruptive assessment of ATP levels in viable cells, a significant advantage for high-throughput screening and cytotoxicity studies. pnas.orgnih.gov

Advanced methodologies also permit the measurement of ATP within specific subcellular compartments. By genetically targeting the luciferase enzyme to locations such as the cytosol or the mitochondrial matrix, researchers can obtain precise measurements of ATP concentrations in different parts of the cell, providing deeper insights into cellular bioenergetics. nih.govantineo.fr Concurrently, advancements in detection hardware, such as the use of miniaturized systems equipped with highly sensitive silicon photomultipliers (SiPM), are enabling the development of low-cost, portable, and real-time ATP detection platforms for various sample types. nih.gov

Table 1: Comparison of Advanced ATP Detection Methods

ApproachPrincipleKey AdvantageDetection Limit (ATP)
Reaction OptimizationAdjusting pH, temperature, Mg²⁺ concentration, and adding excess D-luciferin.Enhanced light output and sensitivity from standard reagents.Femtomole to Picomole range
Engineered LuciferasesUse of thermostable or modified luciferases (e.g., PTD-Luc).Improved stability and allows for live-cell, non-lytic ATP measurement.Sub-nanomolar to Picomole range nih.gov
Subcellular TargetingExpressing luciferase in specific organelles (e.g., mitochondria).Provides spatially resolved ATP concentration data within the cell.Dependent on expression levels and organelle
Advanced DetectorsEmploying highly sensitive photodetectors like SiPMs in miniaturized systems.Enables low-cost, portable, and real-time detection.As low as 0.2 nM nih.gov

High-Throughput Screening (HTS) Platforms in Pharmaceutical Discovery

The D-luciferin sodium salt-based bioluminescent system is a cornerstone of modern high-throughput screening (HTS) in drug discovery due to its high sensitivity, broad dynamic range, and compatibility with automation. nih.govnih.gov Its adaptability allows for the development of robust assays to assess both the efficacy and toxicity of novel therapeutic compounds on a massive scale.

Evaluation of Novel Therapeutic Agent Efficacy and Cellular Toxicity

In the quest for new drugs, luciferase-based assays provide a highly scalable and sensitive method to evaluate the efficacy of potential therapeutics. nih.gov A primary application is in cell viability and cytotoxicity screening. Since intracellular ATP levels are a robust indicator of metabolic activity and cell health, a decrease in ATP, measured by a reduction in luminescence upon addition of D-luciferin sodium salt, signals a cytotoxic effect of a test compound. nih.gov This principle is widely used to screen large compound libraries for potential anticancer agents or to identify toxic liabilities in drug candidates. nih.govdntb.gov.ua

These HTS assays have been successfully miniaturized to 384-well and 1536-well formats, making them suitable for large-scale screening campaigns against infectious diseases like malaria and HIV. nih.govinnoserlaboratories.comresearchgate.net In oncology, cancer cell lines engineered to express luciferase are routinely used to quantify the cytotoxic effects of immunotherapies, such as Chimeric Antigen Receptor (CAR)-T cells. nih.gov In this context, the bioluminescent signal is directly proportional to the number of remaining viable cancer cells after co-culture with the therapeutic cells, providing a clear readout of treatment efficacy. nih.govnih.gov Beyond ATP measurement, assays have been developed where the release of cellular proteases upon cell death is detected using a pro-luciferin substrate, offering an alternative method to assess cytotoxicity by measuring the loss of membrane integrity. antineo.fr

Mechanistic Investigations of Drug Action and Target Engagement Studies

Luciferase reporter gene assays are powerful tools for dissecting the mechanisms of drug action. In these assays, the luciferase gene is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest. nih.gov For example, to screen for inhibitors of a cancer-promoting pathway, cancer cells can be engineered to express luciferase only when that pathway is active. A compound that effectively inhibits the pathway will cause a decrease in luciferase expression and a corresponding drop in luminescence, providing a clear and quantifiable readout of its on-target activity. nih.gov

Time-of-addition experiments utilizing luciferase assays can elucidate the specific stage at which an antiviral compound inhibits a pathogen's replication cycle, as has been demonstrated for HIV. researchgate.net This provides crucial mechanistic information early in the drug development process. Furthermore, novel techniques have been developed to directly measure target engagement. The NanoLuc® Thermal Shift Assay (NaLTSA) involves creating a fusion protein between the target of interest and a small, stable luciferase. mdpi.com The binding of a drug to its target protein stabilizes it against heat-induced denaturation. This stabilization is detected as a persistent luminescent signal at higher temperatures compared to the unbound protein, enabling the screening and profiling of compounds based on their ability to directly engage the target protein within a complex cellular environment. mdpi.com Another innovative HTS approach uses the Hsp90-dependent refolding of chemically denatured firefly luciferase to screen for inhibitors of the Hsp90 chaperone protein, a key target in cancer therapy. beatcancer.eu

Real-Time Monitoring of Dynamic Biological Processes

Bioluminescence imaging (BLI) utilizing D-luciferin sodium salt and luciferase-expressing cells has revolutionized the ability to non-invasively monitor biological processes in real-time within living organisms, particularly in preclinical animal models. innoserlaboratories.comnih.gov This longitudinal approach allows for the repeated assessment of the same subject over time, providing dynamic insights into disease progression and therapeutic response, while also reducing the number of animals required for a study. nih.govinnoserlaboratories.com

Tracking Tumor Progression and Metastasis in Preclinical Cancer Models

BLI is a cornerstone of modern preclinical oncology research for tracking tumor growth and metastatic spread. nih.govinnoserlaboratories.com In this paradigm, cancer cells are genetically modified to stably express a luciferase enzyme. These cells are then introduced into an animal model, for example, through subcutaneous, orthotopic (into the relevant organ), or intravenous injection to model metastasis. antineo.frinnoserlaboratories.com Upon systemic administration of D-luciferin sodium salt, the luciferase-expressing cancer cells emit light. nih.gov This bioluminescent signal is captured and quantified using a highly sensitive CCD camera, with the intensity of the light being directly proportional to the number of viable cancer cells. nih.gov

This technology enables the sensitive, real-time visualization and quantification of tumor burden, from primary tumor growth to the development of micrometastatic lesions in distant organs that would be undetectable by conventional methods. innoserlaboratories.comasm.org The use of codon-optimized luciferases, such as luc2, and near-infrared emitting luciferin (B1168401) analogues further enhances detection sensitivity, especially for deep-tissue imaging. elifesciences.orgmdpi.comresearchgate.net The quantitative nature of BLI allows for precise tracking of tumor growth kinetics and the spatial distribution of metastases over the entire course of a study. nih.govnih.gov

Table 2: Applications of D-Luciferin Sodium Salt in Real-Time Tumor Monitoring

ApplicationModel TypeInformation GainedKey Advantage
Primary Tumor GrowthSubcutaneous or Orthotopic XenograftsQuantitative measurement of tumor volume and growth rate over time. nih.govNon-invasive alternative to caliper measurements; suitable for internal tumors.
Metastasis TrackingSystemic (e.g., intravenous, intracardiac) injection models. asm.orgDetection and localization of distant and micrometastatic lesions. asm.orgHigh sensitivity for detecting small numbers of cancer cells. asm.org
Post-Surgical MonitoringSurgical resection models.Detection of minimal residual disease and tumor recurrence.Ability to detect non-palpable tumor remnants.

Non-Invasive Assessment of Therapeutic Responses to Pharmacological Interventions

A significant advantage of longitudinal BLI is its application in the non-invasive evaluation of anticancer drug efficacy. nih.gov By repeatedly imaging tumor-bearing animals throughout a treatment regimen, researchers can dynamically monitor the response to a pharmacological intervention in real-time. innoserlaboratories.comnih.gov A successful therapy will result in a reduction or stabilization of the bioluminescent signal in treated animals compared to a control group, providing a quantitative measure of the drug's antitumor activity. researchgate.net

Analysis of Stem Cell Engraftment and Differentiation Dynamics

Bioluminescence imaging (BLI) utilizing the D-luciferin-luciferase system provides a powerful and non-invasive method for the real-time, longitudinal tracking of stem cells in vivo. nih.govresearchgate.net This approach allows researchers to monitor cell fate after transplantation without the need to sacrifice the host animal. researchgate.net By genetically engineering stem cells to express a luciferase enzyme, scientists can administer D-luciferin sodium salt and quantify the emitted photons, which directly correlates with the number of viable cells. nih.gov

This technique has proven highly effective for dynamically assessing the survival, retention, and engraftment of various stem cell types. nih.govnih.gov For instance, BLI has been used to reveal distinctly different engraftment kinetics between human CD34+ and the more primitive CD34+CD38- hematopoietic stem cell populations in mouse models. nih.gov Studies have shown that while CD34+ cells exhibit an early peak of engraftment followed by a decline, the CD34+CD38- population shows a more delayed but sustained and significantly higher level of engraftment over long-term analysis. nih.gov

Furthermore, BLI is instrumental in tracking stem cell differentiation. By placing the luciferase gene under the control of a cell-specific promoter (e.g., promoters for neurons, astrocytes, or oligodendrocytes), researchers can visualize when and where transplanted stem cells differentiate into specific lineages within the host tissue. nih.gov This promoter-driven expression enables the longitudinal study of gene activity and the dynamic processes of cell maturation and integration in living organisms. nih.gov

Research FocusCell TypeKey Findings
Engraftment Kinetics Human Hematopoietic Stem Cells (CD34+ vs. CD34+CD38-)Revealed different engraftment patterns: an early peak for CD34+ cells versus delayed but sustained engraftment for CD34+CD38- cells. nih.gov
Cell Survival & Retention Murine Embryonic Stem CellsBLI effectively tracked the survival and location of engrafted cells post-transplantation, providing a dynamic view of cell fate. nih.gov
In vivo Differentiation Human iPSC-derived Neural Progenitor CellsUsing cell-specific promoters (MAP2, GFAP, PLP) for the luciferase gene allowed for real-time visualization of differentiation into neurons and glial cells. nih.gov
Long-term Cell Viability Mesenchymal Stromal CellsQuantified cell viability and persistence over 42 days in a bone regeneration model, demonstrating the utility of BLI for long-term studies. researchgate.net

Monitoring of Infectious Disease Progression and Pathogen Load

The D-luciferin/luciferase system is a cornerstone of in vivo imaging for studying the pathogenesis of infectious diseases. By creating recombinant viruses or bacteria that express a luciferase enzyme, researchers can non-invasively monitor the course of an infection in real-time within a living animal. nih.govnih.gov The administration of D-luciferin leads to light emission from the location of the pathogens, and the intensity of this bioluminescent signal is proportional to the microbial concentration or viral load. nih.gov

This technology offers significant advantages over traditional methods that require euthanizing cohorts of animals at different time points. nih.gov With BLI, each animal can serve as its own control throughout the experiment, allowing for longitudinal studies of pathogen dissemination, replication, and response to therapeutic interventions in the same subject. nih.gov This reduces animal-to-animal variation and provides a more dynamic understanding of the infection process. nih.gov

Researchers have successfully used this method to track a variety of pathogens. For example, it has been used to establish a direct correlation between lung bioluminescence and viral titers following intranasal inoculation of a recombinant vaccinia virus. nih.gov This quantitative approach enables the assessment of viral replication and spread to different organs over time. nih.govnih.gov The wide distribution of D-luciferin throughout the body, including its ability to cross the blood-brain barrier, allows for the imaging of infections in tissues that are otherwise difficult to access, such as the brain. nih.gov

Pathogen TypeExample PathogenApplicationResearch Finding
Virus (DNA) Vaccinia Virus, Herpes Simplex Virus-1Tracking viral infection, dissemination, and host immune response. nih.govDirect correlation established between bioluminescence in an organ and the viral titer measured in the excised organ. nih.gov
Virus (RNA) Sindbis Virus, West Nile VirusImaging viral pathogenesis in mice. nih.govEnabled real-time visualization of viral spread, though reporter gene insertion sometimes attenuated the virus. nih.gov
Bacteria Various recombinant strainsMonitoring bacterial load and antibiotic efficacy. researchgate.netLight production is proportional to the bacterial concentration, allowing for quantitative estimation of pathogen load. nih.govresearchgate.net

Investigation of Circadian Rhythm Fluctuations and Stress Responses

D-luciferin sodium salt is a critical tool in chronobiology for studying circadian rhythms. The core mechanism of circadian clocks involves the rhythmic expression of specific "clock genes." ucsd.edu By fusing the promoter of a clock gene (like Period1 or Per1) to a luciferase reporter gene, scientists can monitor the natural, approximately 24-hour oscillations of gene expression in living cells, tissues, and even whole organisms. ucsd.eduresearchgate.net

When D-luciferin is supplied, the luciferase enzyme produces light in direct proportion to the level of clock gene expression, creating a real-time readout of the circadian cycle. nih.gov This method is highly quantitative due to the virtually non-existent background noise, as the luciferin-luciferase reaction is the only source of light. ucsd.edu The relatively short half-life of the firefly luciferase enzyme ensures that the reporter signal closely follows the rapid changes in gene expression, making it ideal for tracking daily cycles. ucsd.edu

This technique has enabled long-term monitoring of circadian rhythms in freely moving animals, providing crucial insights into how these rhythms are maintained and how they are affected by external stimuli or disease states. bohrium.comresearchgate.net It has been used to study how disturbances in the body's internal clock are linked to various health problems. researchgate.net The ability to continuously measure gene expression rhythms helps researchers understand the molecular basis of stress responses and the impact of environmental or pharmacological perturbations on peripheral clocks in different organs. researchgate.net

Research AreaReporter SystemKey ApplicationAdvantage of Method
Clock Gene Expression Period1 (Per1)-luciferaseMonitoring circadian oscillations of gene expression in the liver of freely moving mice. researchgate.netAllows for long-duration, real-time analysis of rhythmicity in a specific organ without invasive procedures. bohrium.com
Molecular Clock Components Clock gene promoter-fusion assaysQuantifying temporal changes in the expression of core clock genes that generate circadian rhythms. ucsd.eduHighly quantitative with low background noise, enabling precise measurement of gene expression levels over time. ucsd.edu
Pharmacological Perturbations PER2::LUC reporter miceAssessing the impact of drugs or environmental changes on circadian rhythms in specific tissues. researchgate.netEnables insights into the responses of specific peripheral clocks to external stimuli. researchgate.net

Visualization of Inflammation Processes and Resolution

The application of D-luciferin-based bioluminescence extends to the complex processes of inflammation. By employing novel "caged" luciferin strategies, researchers can design probes that become active substrates for luciferase only in the presence of specific biochemical markers of inflammation. nih.gov This allows for the targeted visualization of molecular events that characterize the inflammatory response and its resolution.

One such strategy enables the dual detection of multiple analytes simultaneously, such as hydrogen peroxide (H₂O₂) and caspase activity, which are key components of oxidative stress and inflammation-induced cell death (apoptosis), respectively. nih.gov This is achieved by using two different precursor molecules that each release one part of the final D-luciferin substrate upon reacting with their specific target (e.g., H₂O₂ or a specific caspase enzyme). nih.gov A bioluminescent signal is generated only when both precursors are "uncaged" by their respective inflammatory markers, indicating the simultaneous presence of both processes in a specific location. nih.gov

This "AND-type molecular logic gate" approach provides a powerful tool for studying the interplay between different biochemical pathways during acute inflammation in living animals. nih.gov It offers high sensitivity and allows for the chemoselective imaging of distinct but concurrent events, providing a more comprehensive understanding of the mechanisms driving the initiation, progression, and resolution of inflammation in the context of injury, aging, and disease. nih.gov

Probe TypeTarget Analyte(s)Mechanism of ActionApplication
Caged Luciferin Precursors Hydrogen Peroxide (H₂O₂) and Caspase 8Two complementary probes release different components of D-luciferin upon reaction with their respective targets. Bioluminescence occurs only when both analytes are present. nih.govIn vivo imaging of concurrent oxidative stress and caspase activity during acute inflammation in a murine model. nih.gov

Specialized Diagnostic and Analytical Research Applications

Microbial and Viral Pathogen Detection in Diagnostic Assays

D-luciferin-based assays provide a rapid, highly sensitive, and versatile platform for the detection of microbial and viral pathogens. researchgate.netmassgeneralbrigham.org Because bioluminescence does not require an external light source for excitation, it avoids issues of background autofluorescence, leading to very low detection limits. researchgate.net

One of the most common applications is the ATP assay. Since Adenosine triphosphate (ATP) is a universal energy molecule found in all living cells, its presence is a direct indicator of microbial contamination. bio-connect.nlrsc.org The firefly luciferase enzyme uses ATP to catalyze the oxidation of D-luciferin, producing light. rsc.org The intensity of the luminescence is directly proportional to the amount of ATP present, which in turn correlates with the number of viable bacterial or fungal cells in a sample. bio-connect.nlgoogle.com This principle is widely used for hygiene monitoring and sterility testing. bio-connect.nl

More targeted assays use "pro-luciferins," which are modified D-luciferin molecules that are "caged" with an enzyme-labile group. google.com These pro-luciferins only become active substrates for luciferase after being cleaved by a specific enzyme that is characteristic of a particular target pathogen. google.com This enzyme-coupled approach allows for the specific detection of certain groups of bacteria or viruses, coupling the bioluminescent signal to a unique enzymatic activity and providing high specificity. researchgate.netgoogle.com

Assay TypePrinciple of DetectionTargetApplication
ATP Assay Luciferase-catalyzed reaction requires ATP from viable cells to produce light with D-luciferin. rsc.orgGeneral microbial contamination (bacteria, fungi). bio-connect.nlHygiene monitoring, sterility testing, assessing surface contamination. researchgate.net
Pro-luciferin Coupled Enzyme Assay A specific enzyme from the target pathogen cleaves a "caged" pro-luciferin, releasing D-luciferin for the light-producing reaction. google.comSpecific bacteria or viruses expressing the target enzyme. google.comSpecific pathogen identification in diagnostic assays. researchgate.net
Viral Infectivity Assay Genetically engineered viruses express luciferase upon infecting host cells. The addition of D-luciferin generates a signal proportional to the level of infection. nih.govCoronaviruses and other viruses. researchgate.netDetermining viral infectivity and evaluating the efficacy of antiviral agents. researchgate.net

Environmental Monitoring through Bioluminescent Biosensors for Pollutant Assessment

These whole-cell biosensors have been used to detect a wide array of pollutants, including heavy metals, pesticides, and other organic toxins in water and soil samples. researchgate.netnih.gov The assays are often rapid, cost-effective, and can be integrated into portable devices for on-site environmental assessment. researchgate.netunibo.it By measuring the effect of a sample on the light output, these biosensors provide a holistic assessment of its potential environmental hazard. njit.edu

Biosensor TypeOrganismPrinciple of DetectionTarget Pollutants
Bacterial Biosensor Vibrio fischeri, Pseudomonas fluorescensThe presence of toxic substances interferes with the bacteria's respiratory chain, causing a decrease in natural bioluminescence. researchgate.netPesticides, heavy metals, general water toxicity. rsc.orgresearchgate.net
Genetically Engineered Eukaryotic Biosensor Saccharomyces cerevisiae (yeast), Human cell lines (Huh7)Cells are engineered to express firefly luciferase. Toxicants that interfere with cell metabolism and ATP production cause a dose-dependent decrease in light output upon D-luciferin addition. nih.govChemical toxins, drugs, environmental pollutants. nih.gov
ATP-based Paper Biosensor Immobilized luciferase/D-luciferinDetects ATP from microbial contamination in water samples as an indicator of water quality. nih.govunibo.itMicrobial contaminants in water. unibo.it

Implementation in Advanced Immunoassays and Pyrosequencing Techniques

The luciferin-luciferase system, utilizing D-Luciferin sodium salt as a substrate, provides a highly sensitive detection method that has been integrated into various advanced bioanalytical techniques, including immunoassays and pyrosequencing. The enzymatic reaction produces a bioluminescent signal in the presence of ATP, which can be precisely measured, offering a significant advantage over colorimetric or fluorescent methods due to the virtual absence of background signal. medchemexpress.comgbiosciences.com

Advanced Immunoassays

D-Luciferin sodium salt is a key component in several advanced immunoassay formats that leverage the high sensitivity of bioluminescence for the quantification of analytes. These assays are designed to study cellular processes and signaling pathways with high precision.

One such application is in homogeneous cell-based immunoassays, which allow for the detection of native target proteins and their phosphorylation status directly in cell lysates. nih.govresearchgate.net For instance, the NanoBiT® cell-based immunoassay utilizes a split NanoLuc® luciferase system. In this assay, primary antibodies recognize different epitopes on a target protein. Secondary antibodies, conjugated to the large (LgBiT) and small (SmBiT) subunits of NanoLuc® luciferase, then bind to the primary antibodies. The binding of both antibody pairs to the target protein brings the luciferase subunits into close proximity, leading to the reconstitution of a functional enzyme. The addition of the substrate results in a luminescent signal that is proportional to the amount of the target protein. nih.gov

Luciferase-based reporter cell lines are another advanced application for studying signal transduction pathways. scientist.comnih.gov These genetically engineered cell lines contain a luciferase reporter gene under the control of a specific response element. Activation of a signaling pathway of interest leads to the expression of luciferase. Upon addition of D-Luciferin sodium salt, the resulting bioluminescence can be quantified to measure the activity of the pathway. scientist.com This approach is valuable for screening compound libraries and identifying molecules that modulate specific cellular signaling events.

Immunoassay TechniquePrincipleRole of D-Luciferin Sodium Salt
Homogeneous Cell-Based Immunoassay (e.g., NanoBiT®) Split-luciferase fragments are brought together by antibody-antigen binding, reconstituting enzyme activity.Substrate for the reconstituted luciferase, generating a quantifiable light signal proportional to the analyte concentration.
Luciferase Reporter Cell Lines A specific signaling pathway activation drives the expression of a luciferase reporter gene.Substrate for the expressed luciferase, with the resulting bioluminescence indicating the level of pathway activation.

Pyrosequencing

D-Luciferin sodium salt is also integral to the technology of pyrosequencing, a method of DNA sequencing based on the "sequencing by synthesis" principle. This technique relies on the detection of pyrophosphate (PPi) released during the DNA polymerase-catalyzed incorporation of a nucleotide into a growing DNA strand.

The pyrosequencing process involves a cascade of enzymatic reactions. When a correct nucleotide is added to the DNA template, DNA polymerase incorporates it, releasing PPi. In the presence of adenosine 5' phosphosulfate (APS), ATP sulfurylase converts the PPi into ATP. This newly synthesized ATP then serves as a cofactor for the firefly luciferase-mediated conversion of D-Luciferin into oxyluciferin, which generates a visible light signal. This light is detected by a camera and is directly proportional to the number of nucleotides incorporated. Unincorporated nucleotides are degraded by apyrase, allowing the cycle to be repeated with the next nucleotide. The sequence of the DNA is determined by the order of the light-generating nucleotide additions.

Utility in Luciferase Fragment Complementation Assays for Protein-Protein Interactions

Luciferase fragment complementation assays (LCA), also known as split luciferase assays, are a powerful and widely used method for studying protein-protein interactions (PPIs) in living cells and organisms. abcam.com This technique relies on the principle that a luciferase enzyme can be split into two non-functional fragments, typically an N-terminal and a C-terminal fragment. These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the luciferase fragments into close proximity, allowing them to refold and reconstitute a functional luciferase enzyme. The restored enzymatic activity is then detected by the addition of D-Luciferin sodium salt, which results in the emission of a quantifiable bioluminescent signal.

The intensity of the bioluminescent signal is proportional to the extent of the protein-protein interaction, making this assay highly quantitative. A key advantage of the LCA is its ability to detect dynamic interactions in real-time within a cellular context.

Mechanism and Application

The general workflow of a luciferase fragment complementation assay involves the following steps:

Vector Construction: The coding sequences for the two proteins of interest are cloned into vectors that fuse them to the N-terminal (NLuc) and C-terminal (CLuc) fragments of a luciferase enzyme.

Co-expression: The fusion constructs are co-expressed in a suitable cell system, such as mammalian cells, plant cells, or bacteria.

Protein Interaction and Luciferase Reconstitution: If the two target proteins interact, the NLuc and CLuc fragments are brought together, leading to the reconstitution of the active luciferase enzyme.

Signal Detection: D-Luciferin sodium salt is added to the cells, and the resulting bioluminescence is measured using a luminometer or a charge-coupled device (CCD) imaging system.

Different luciferases have been adapted for use in LCAs, including those from the firefly (Photinus pyralis), Renilla reniformis, and Gaussia princeps. The choice of luciferase can depend on the specific application and the desired properties of the bioluminescent signal.

Research Findings and Examples

Luciferase fragment complementation assays have been successfully employed to investigate a wide range of protein-protein interactions across various biological systems.

Studies in Mammalian Cells: LCAs have been used to study interactions involved in signal transduction, receptor dimerization, and the formation of protein complexes within different cellular compartments.

Plant Biology Research: The firefly luciferase-based LCA has been extensively used to detect and quantify protein-protein interactions in plants, both in protoplasts and in intact leaves. This has provided valuable insights into plant signaling pathways and protein networks. researchgate.net

Virology and Infectious Disease: Researchers have utilized split-luciferase assays to study the interactions between viral and host proteins, which is crucial for understanding viral replication and pathogenesis. For example, this method has been used to identify inhibitors of flavivirus NS2B-NS3 protease activity by measuring the disruption of the interaction between these two viral proteins.

The high sensitivity, low background, and quantitative nature of the luciferase fragment complementation assay, powered by the D-Luciferin-luciferase reaction, make it an invaluable tool for the study of protein-protein interactions in a dynamic cellular environment.

FeatureDescription
Principle Reconstitution of a functional luciferase enzyme from two inactive fragments that are brought together by interacting proteins.
Key Reagent D-Luciferin sodium salt serves as the substrate for the reconstituted luciferase, generating a detectable light signal.
Advantages High sensitivity, low background, quantitative results, and the ability to monitor dynamic interactions in living cells.
Applications Studying protein-protein interactions in various biological contexts, including signal transduction, drug discovery, and virology.

Considerations for Research Grade D Luciferin Sodium Salt and Experimental Integrity

Purity and Quality Control for Optimal Bioluminescence Output

The purity of D-Luciferin sodium salt is a cornerstone for achieving maximal and consistent light output in luciferase-based reporter systems. High-quality, research-grade luciferin (B1168401) is essential for generating reliable and reproducible data.

The use of high-purity D-Luciferin sodium salt, often exceeding 99%, is crucial for obtaining reproducible results in both in vitro and in vivo bioluminescent assays windows.netozbiosciences.com. Impurities can introduce significant variability and interfere with the enzymatic reaction, leading to inconsistent light emission and potentially erroneous data interpretation. For instance, endotoxins, which can be present in lower-grade preparations, can cause interference in assays, particularly in live animal studies windows.net. Therefore, employing endotoxin-free D-Luciferin is ideal for in vivo applications to ensure that the observed signal is solely attributable to the luciferase-luciferin reaction windows.net. The quality and purity of the D-Luciferin are directly linked to achieving good and reproducible results windows.netozbiosciences.com.

Several compounds can act as competitive inhibitors of the firefly luciferase enzyme, thereby reducing the bioluminescent output. Two of the most significant inhibitors are L-luciferin, the stereoisomer of D-luciferin, and dehydroluciferin (B1459941), an oxidation product.

L-luciferin is a known competitive inhibitor of firefly luciferase nih.gov. During the synthesis of D-luciferin, racemization can occur, leading to the presence of the L-isomer as an impurity researchgate.netnih.gov. High-performance liquid chromatography (HPLC) is used to analyze the optical purity and ensure that the level of L-luciferin is minimal, often specified to be less than 0.7% in high-grade preparations resem.com.

Dehydroluciferin is a potent inhibitor of luciferase and is formed from the oxidation of D-luciferin researchgate.netglpbio.com. Its formation can be catalyzed by alkaline pH conditions fishersci.commedchemexpress.com.

Strategies to mitigate the impact of these inhibitors primarily revolve around using a high-purity substrate and adhering to strict handling and storage protocols to prevent the formation of inhibitory byproducts. This includes storing D-luciferin protected from light and oxygen and using solutions promptly after preparation windows.netfishersci.comsigmaaldrich.com.

Comparative Analysis with Alternative D-Luciferin Formulations and Derivatives

In bioluminescence-based research, while D-Luciferin sodium salt is a widely utilized substrate due to its favorable solubility, several alternative formulations and derivatives of D-Luciferin offer distinct advantages for specific experimental contexts. The choice between these compounds hinges on factors such as solubility requirements, stability, and the need for controlled, event-specific activation. Understanding the unique properties of D-Luciferin free acid, D-Luciferin potassium salt, and caged D-Luciferin derivatives is crucial for optimizing experimental design and ensuring data integrity.

Distinctive Characteristics of D-Luciferin Free Acid

D-Luciferin in its free acid form serves as the parent compound for its more commonly used salt derivatives. Its primary distinguishing characteristic is its solubility profile.

Solubility: Unlike the highly water-soluble sodium and potassium salts, D-Luciferin free acid is difficult to dissolve in water and neutral pH buffers. ysbuy.comaatbio.com Its solubilization requires the use of dilute alkaline solutions, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or organic solvents like DMSO and methanol. ysbuy.comyeasenbio.com To prepare a working solution for biological assays, the free acid is typically first dissolved in a weak base and the pH is then adjusted to a neutral range (e.g., 7.4). ysbuy.com This multi-step process makes it less convenient for direct use, especially in in vivo experiments where rapid and straightforward preparation of injectable solutions is paramount. ysbuy.com

Stability: D-Luciferin free acid is generally considered to have better stability as a dry, powdered solid, particularly when stored under appropriate conditions (frozen, desiccated, and protected from light). glpbio.combiolumixchemicals.com However, once dissolved, its stability can be influenced by pH. At higher pH levels, luciferin can undergo base-catalyzed degradation to form dehydroluciferin. medchemexpress.com

The primary reason researchers might choose the free acid form is often related to specific formulation requirements or cost considerations. However, for most standard in vitro and in vivo bioluminescence imaging applications, the superior convenience and rapid dissolution of the salt forms are preferred. ysbuy.comglpbio.com

Properties and Applications of D-Luciferin Potassium Salt

D-Luciferin potassium salt is another widely used water-soluble form of luciferin, sharing many applications with its sodium salt counterpart. Both are favored for their ease of use in bioluminescent assays. ozbiosciences.comwindows.net

Properties: The key distinction often cited between the potassium and sodium salts lies in their relative stability. D-Luciferin potassium salt is reported to have greater stability compared to the sodium salt form. glpbio.com Both salts, however, exhibit excellent solubility in water and aqueous buffers like PBS, dissolving readily with minimal agitation. glpbio.comtribioscience.com This high solubility makes them ideal for preparing concentrated stock solutions and for direct use in both in vitro and in vivo studies. ysbuy.comyeasenbio.com Once dissolved, there is no substantial difference in the performance of the two salts in the vast majority of applications. yeasenbio.com

Applications: The applications of D-Luciferin potassium salt are virtually identical to those of the sodium salt. It is a standard substrate for firefly luciferase in a vast array of research areas. biothema.com These include:

Reporter Gene Assays: Measuring the expression of a gene of interest linked to a luciferase reporter gene. medchemexpress.comtribioscience.com

ATP Assays: Quantifying cellular ATP levels, as the luciferin-luciferase reaction is ATP-dependent. medchemexpress.comtribioscience.combiothema.com

Bioluminescence Imaging (BLI): In vivo and in vitro imaging to monitor processes such as tumor growth, stem cell trafficking, gene expression patterns, and the progression of infections. biothema.comyeasenbio.com

The choice between D-Luciferin potassium salt and D-Luciferin sodium salt often comes down to laboratory preference or specific supplier availability, though the enhanced stability of the potassium salt may be a deciding factor for long-term solution storage.

Research Utility of Caged D-Luciferin Derivatives for Controlled Activation

Caged D-Luciferin derivatives represent a sophisticated class of probes designed for activity-based sensing and controlled activation of the bioluminescent signal. escholarship.org In these molecules, a functional group on the luciferin core is chemically modified with a "caging" group. This modification renders the luciferin inactive and unable to be recognized by the luciferase enzyme. nih.gov The bioluminescent reaction is initiated only when a specific trigger—such as a particular enzyme, a small molecule, a metal ion, or light—cleaves the caging group, releasing the active D-Luciferin substrate. nih.govmdpi.comnih.gov

Mechanism of Controlled Activation: The core principle is the conversion of a bio-inactive probe into a bioluminescently active substrate in response to a specific biological event. rsc.org For example, a caged luciferin can be designed with a substrate sequence for a specific enzyme, like a caspase or a nitroreductase. nih.govrsc.org In the presence of that active enzyme, the cage is removed, luciferin is released, and light is produced in luciferase-expressing cells. nih.gov This allows the bioluminescent signal to serve as a direct readout of the target molecule's activity. nih.gov

Research Utility: This strategy enables highly specific and spatiotemporally controlled imaging experiments that are not possible with standard luciferin formulations. Key applications include:

Enzyme Activity Mapping: Designing probes that are uncaged by enzymes overexpressed in specific disease states, such as cancer, allows for targeted imaging of tumor tissues and monitoring therapeutic response. nih.govanimalsaroundtheglobe.com

Multiplexed Imaging: Using multiple caged luciferins with different uncaging triggers allows for the sequential imaging of different cellular activities within the same system. nih.gov

Prolonged Imaging: Some caged derivatives can act as pro-substrates, being gradually activated by intracellular enzymes like esterases. This slow release can prolong the bioluminescent signal in vivo compared to the rapid peak and decay observed after injecting standard luciferin. rsc.org

Targeted Therapy and Diagnostics: Caged luciferins are being explored for applications like bioluminescence-guided surgery, where tumor-specific enzymes activate the probe, causing only the malignant tissue to glow and enabling more precise removal. animalsaroundtheglobe.com

Caged luciferins provide a powerful tool for moving beyond simply locating cells to functionally interrogating specific biochemical processes within living systems in real-time. escholarship.orgnih.gov

Future Directions and Emerging Research Paradigms Utilizing D Luciferin Sodium Salt

Discovery and Engineering of Novel Luciferase-Luciferin System Variants

A significant frontier in bioluminescence technology is the development of novel and engineered luciferase-luciferin systems to overcome the limitations of the native firefly luciferase (FLuc) and D-luciferin pair. Research efforts are focused on creating variants with altered substrate specificities, improved quantum yields, and shifted emission spectra for enhanced deep-tissue imaging.

One key strategy involves the chemical modification of the D-luciferin scaffold. By synthesizing D-luciferin analogs, researchers have successfully generated substrates that, when paired with specific engineered luciferases, produce light at longer, near-infrared (NIR) wavelengths. These red-shifted emissions are less susceptible to absorption and scattering by biological tissues, enabling more sensitive detection of signals from deep within a living animal. For instance, the analog infraluciferin, when combined with stabilized color mutants of firefly luciferase, facilitates near-infrared dual bioluminescence imaging.

Concurrently, protein engineering of luciferases is a burgeoning field. Techniques like iterative mutagenesis and directed evolution are being employed to create luciferase variants with enhanced stability, increased light output, and novel substrate specificities. This has led to the development of "orthogonal" luciferase-luciferin pairs, where an engineered luciferase interacts specifically with a synthetic luciferin (B1168401) analog, but not with the native D-luciferin. This orthogonality is crucial for multiplexed imaging, allowing researchers to simultaneously monitor multiple biological processes within the same organism without signal crosstalk.

Engineered SystemKey AdvancementEmission WavelengthReference
FLuc mutants + InfraluciferinNear-infrared dual imaging>650 nm
Engineered Luciferases + Synthetic AnalogsOrthogonal pairs for multiplexingVaried
AkaLumine-HCl + FLucRed-shifted emission for deep tissue imaging~677 nm
teLuc + 8pyDTZBright, red-shifted emission~520 nm

Technological Advancements in Bioluminescence Imaging Instrumentation and Analysis

Progress in the design of luciferase-luciferin systems is paralleled by significant advancements in the instrumentation and computational tools used for bioluminescence imaging (BLI). Modern BLI systems feature highly sensitive cooled charge-coupled device (CCD) cameras capable of detecting the faint light emitted from within living subjects. These systems are housed in light-tight chambers to eliminate ambient light, ensuring a high signal-to-noise ratio.

A key area of development is the move towards three-dimensional bioluminescence tomography (BLT). Unlike traditional two-dimensional imaging, BLT can reconstruct the 3D location and intensity of the light source within the animal, providing more accurate spatial information. This is particularly valuable for studies tracking tumor growth or cell migration.

Furthermore, the development of multi-spectral imaging systems allows for the separation of bioluminescent signals with different emission wavelengths. This capability is essential for taking full advantage of the novel, color-shifted luciferase-luciferin pairs described in the previous section, enabling true multi-component imaging. The analysis of the resulting complex datasets is also being enhanced through the development of sophisticated software and algorithms for signal quantification and spectral unmixing.

Integration of Bioluminescence with Multi-Modal Imaging for Enhanced Biological Insight

To gain a more comprehensive understanding of biological processes, researchers are increasingly integrating bioluminescence imaging with other imaging modalities. This multi-modal approach combines the high sensitivity and molecular specificity of BLI with the high-resolution anatomical information provided by techniques like magnetic resonance imaging (MRI) or computed tomography (CT).

For example, co-registering a bioluminescence image with an MRI or CT scan allows for the precise localization of the bioluminescent signal within the anatomical context of the organism. This is invaluable for studies where the exact location of a tumor, infection, or population of cells is critical.

Similarly, combining BLI with fluorescence imaging offers complementary information. While BLI provides a sensitive whole-body overview, fluorescence microscopy can offer high-resolution images at the cellular or tissue level. This combination allows researchers to bridge the gap between macroscopic and microscopic events. The integration with positron emission tomography (PET) is also being explored to correlate molecular reporter gene imaging with metabolic or receptor-based imaging.

Combined ModalitiesAdvantagesApplication Example
BLI + MRI/CTHigh sensitivity of BLI with high-resolution anatomical context of MRI/CT.Precise 3D localization of tumors for monitoring growth and response to therapy.
BLI + Fluorescence ImagingWhole-body sensitive tracking with cellular-level detail.Monitoring the systemic spread of cancer cells and then visualizing their interactions within the tumor microenvironment.
BLI + PETCorrelation of reporter gene expression with metabolic activity or receptor density.Studying the relationship between gene expression changes and functional cellular changes in disease models.

Development of Advanced Biosensors for Real-Time Molecular Detection

The D-luciferin-luciferase reaction's dependence on adenosine (B11128) triphosphate (ATP) has long been exploited for assays that measure cell viability and cytotoxicity. However, the versatility of this system is now being harnessed to create sophisticated biosensors for the real-time detection of a wide range of other molecules and cellular events.

One powerful approach is the "caged" luciferin strategy. In this design, the D-luciferin molecule is chemically modified with a "caging" group that prevents it from being recognized by luciferase. This cage is designed to be removed by a specific enzyme or analyte of interest. Upon removal of the cage, the D-luciferin is released and can be consumed by luciferase to produce light, providing a direct readout of the target's activity. This has been used to create biosensors for various enzymes.

Another strategy involves splitting the luciferase enzyme into two non-functional fragments. These fragments are then fused to two different proteins that are hypothesized to interact. If the proteins interact, the luciferase fragments are brought into close proximity, allowing them to reconstitute a functional enzyme and generate a bioluminescent signal. This "split-luciferase complementation assay" is a powerful tool for studying protein-protein interactions in living cells and animals.

Refinements in High-Throughput Screening Platforms for Accelerated Drug Discovery

Luciferase reporter gene assays are a cornerstone of high-throughput screening (HTS) in drug discovery due to their high sensitivity, wide dynamic range, and amenability to automation. In these assays, the luciferase gene is placed under the control of a specific gene promoter of interest. When cells containing this construct are treated with a library of compounds, any substance that activates or inhibits the promoter will cause a corresponding change in luciferase expression and, consequently, the amount of light produced upon addition of D-luciferin sodium salt.

Recent refinements in this area focus on improving the robustness and biological relevance of these assays. This includes the development of dual-luciferase reporter systems, where a second, constitutively expressed luciferase (often Renilla luciferase, which uses a different substrate) serves as an internal control to normalize for variations in cell number and transfection efficiency. This increases the reliability of the screening data.

Furthermore, there is a growing trend towards using more complex, physiologically relevant cell models in HTS, such as 3D cell cultures and primary cells. The high sensitivity of bioluminescent readouts is particularly advantageous in these systems, where cell numbers may be limited. The continued development of novel luciferase-luciferin systems with enhanced brightness and stability will further improve the performance of these HTS platforms, accelerating the identification of new therapeutic candidates.

Q & A

Basic Research Questions

Q. How should D-Luciferin sodium salt be prepared for in vivo bioluminescence imaging to ensure optimal signal intensity?

  • Methodological Answer :

  • Dissolve D-Luciferin sodium salt in DPBS (without Ca²⁺/Mg²⁺) to 15 mg/mL. Filter-sterilize using a 0.22 µm syringe filter pre-wetted with sterile water to remove particulates and ensure sterility .
  • Administer intraperitoneally (IP) at 150 mg/kg body weight for mice, as IP injection ensures gradual substrate release, aligning with luciferase activity kinetics. Wait 10–15 minutes post-injection for peak signal acquisition .
  • For reproducibility, pre-warm reconstituted solutions to 37°C and avoid prolonged light exposure to prevent dehydroluciferin formation .

Q. What storage conditions are critical for maintaining D-Luciferin sodium salt stability?

  • Methodological Answer :

  • Store lyophilized powder at -20°C in airtight, light-protected containers. Post-reconstitution, aliquot solutions and store at -20°C for ≤1 year or 4°C for ≤2 weeks. Adjust pH to 6.0–6.3 using HCl/NaOH to prevent racemization to L-isomer, which reduces enzymatic efficiency .
  • Avoid freeze-thaw cycles and UV exposure, as these accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioluminescence signal intensity across experimental setups?

  • Methodological Answer :

  • Contradiction Analysis :
  • Verify luciferase expression consistency (e.g., via qPCR/Western blot). Sub-optimal transfection efficiency or promoter silencing can cause signal variability .
  • Standardize substrate concentration: In vitro, use 100–300 µg/mL; in vivo, adhere to 150 mg/kg. Excess substrate can saturate luciferase, masking true expression differences .
  • Control for injection timing: Kinetic curves vary by administration route (e.g., IV peaks at 1–2 minutes; IP peaks at 10–15 minutes). Establish time-resolved imaging protocols .
  • Normalize signals using co-transfected controls (e.g., Renilla luciferase) to account for procedural variability .

Q. What strategies enable multiplexed bioluminescence imaging using D-Luciferin sodium salt with other luciferase systems?

  • Methodological Answer :

  • Pair D-Luciferin sodium salt with luciferases exhibiting distinct emission spectra (e.g., Luc2 at 610 nm, CBG99 at 540 nm, CBR2 at 620 nm). Use spectral unmixing software to differentiate signals .
  • Optimize substrate specificity: For example, CBR2 luciferase pairs with near-infrared substrates (e.g., NH2-NpLH2) but retains residual activity with D-Luciferin, requiring threshold-based signal separation .
  • Validate cross-talk between systems in vitro before in vivo application .

Q. How do pharmacokinetic properties of D-Luciferin sodium salt influence experimental design in longitudinal studies?

  • Methodological Answer :

  • Key Factors :
  • Route of Administration : IV provides rapid peak signals (1–2 minutes) but requires precise timing; IP ensures sustained release, suitable for time-lapse imaging .
  • Metabolic Clearance : In mice, systemic clearance occurs within 45–60 minutes. Schedule imaging sessions ≥48 hours apart to avoid residual substrate interference .
  • Tissue Penetrance : Sodium salt’s hydrophilicity limits blood-brain barrier penetration; use intracerebral injections or osmotic pumps for CNS studies .

Q. What experimental controls are essential when assessing D-Luciferin sodium salt’s impact on cell viability in luciferase-based assays?

  • Methodological Answer :

  • Include luciferase-negative cell lines treated with identical D-Luciferin concentrations to differentiate substrate toxicity from experimental effects .
  • Measure ATP levels (e.g., via CellTiter-Glo®) in parallel to confirm bioluminescence signals reflect luciferase activity, not metabolic artifacts .
  • For long-term studies, passage cells ≥5 times post-transfection to ensure stable luciferase expression and avoid transient expression artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.